2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
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Overview
Description
2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring substituted with a 4,4-dimethyl-2-oxazoline group
Preparation Methods
The synthesis of 2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 4-chloropyridine with 4,4-dimethyl-2-oxazoline under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxazoline, followed by nucleophilic substitution on the chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Chemical Reactions Analysis
2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazoline ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules. The chloropyridine moiety can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
2-(4-Chloropyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole can be compared with other similar compounds such as:
2-(4,4-Dimethyl-2-oxazoline-2-yl)aniline: This compound has an aniline group instead of a chloropyridine ring, leading to different chemical reactivity and applications.
4-(4,4-Dimethyl-2-oxazoline-2-yl)biphenyl: This compound contains a biphenyl group, which imparts different physical and chemical properties compared to the chloropyridine derivative.
Properties
IUPAC Name |
2-(4-chloropyridin-2-yl)-4,4-dimethyl-5H-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)6-14-9(13-10)8-5-7(11)3-4-12-8/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQXJBGEMRERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=NC=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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